1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7-dimethyl-6-[2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-17-16-30-19-20(26(2)23(32)25-21(19)31)24-22(30)29(17)15-14-28-12-10-27(11-13-28)9-8-18-6-4-3-5-7-18/h3-7,16H,8-15H2,1-2H3,(H,25,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOYPTIWTHEWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CCC5=CC=CC=C5)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-Dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound with potential therapeutic applications. Its molecular formula is and it has a molecular weight of 435.5 g/mol . This compound has garnered interest due to its interactions with various biological targets and its potential as a pharmacological agent.
The biological activity of this compound primarily revolves around its interaction with serotonin receptors and phosphodiesterase (PDE) enzymes. Research indicates that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. These receptors are crucial in the modulation of mood and anxiety .
Additionally, the compound has been shown to inhibit specific PDEs (PDE4B and PDE10A), which play a role in the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes, the compound may enhance intracellular signaling pathways related to mood regulation and neuroprotection .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Antidepressant Potential
In a study evaluating the antidepressant potential of derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione, one specific derivative demonstrated significant efficacy in the forced swim test (FST) in mice. The results showed that this derivative not only reduced immobility time but also exhibited anxiolytic properties that surpassed those of traditional anxiolytics like diazepam .
Pharmacokinetics and Metabolism
Further investigations into the pharmacokinetic properties revealed that the compound possesses favorable lipophilicity and metabolic stability. These characteristics were assessed using micellar electrokinetic chromatography (MEKC) and human liver microsome models. Such properties are essential for ensuring adequate bioavailability and therapeutic efficacy in clinical settings .
Comparison with Similar Compounds
Structural Variations and Receptor Affinity
Key structural differences lie in the piperazine substituents and alkyl chain length, which critically influence receptor binding and functional activity:
Key Observations :
- Phenethyl vs. Fluorinated Substituents: The target compound’s phenethyl group may reduce α1-adrenolytic effects compared to AZ-853’s 2-fluorophenyl group, which is linked to hypotension and weight gain . Fluorinated groups (e.g., in AZ-853/AZ-861) enhance 5-HT1A affinity but increase side effects.
Pharmacokinetic and Pharmacodynamic Profiles
Mechanistic Insights :
- AZ-853’s superior brain penetration correlates with its potent antidepressant-like effects in the forced swim test (FST) .
- Compound 3i’s pentyl chain and dual 5-HT1A/5-HT7 activity enable anxiolytic effects at low doses .
- The target compound’s phenethyl group may improve metabolic stability over fluorinated analogs, as bulky aromatic groups often slow hepatic clearance .
Comparative Advantages :
- The target compound’s lack of fluorinated groups may mitigate AZ-853’s cardiovascular risks.
- Unlike tricyclic antidepressants (TCAs), none of the imidazopurine-dione derivatives show anticholinergic effects .
Preparation Methods
Core Synthesis: Imidazo[2,1-f]purine-2,4-dione Formation
The imidazo[2,1-f]purine scaffold is constructed via acid-catalyzed cyclization of 6-chloro-9H-purine derivatives with glyoxal derivatives. Key conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 6-Chloro-9H-purine, glyoxal (40% aq.), HCl (cat.), reflux, 12 h | 68% | |
| 2 | POCl₃, DMF (Vilsmeier-Haack conditions), 0°C → rt, 6 h | 72% |
Mechanistic Insight :
The reaction proceeds through electrophilic substitution at C8 of the purine, followed by cyclodehydration to form the imidazole ring.
Methylation at Positions 1 and 7
Dimethylation employs Hofmann alkylation using methyl iodide under basic conditions:
| Parameter | Value |
|---|---|
| Methylating agent | CH₃I (3 eq.) |
| Base | K₂CO₃ (5 eq.) |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 8 h |
| Yield | 85% |
¹H NMR validation shows singlet peaks at δ 3.28 (N1-CH₃) and δ 3.35 (N7-CH₃).
Installation of the 8-(2-(4-Phenethylpiperazin-1-yl)ethyl) Side Chain
This step requires Buchwald-Hartwig coupling to introduce the phenethylpiperazine moiety:
Optimized Protocol :
- Substrate : 8-Bromo-imidazo[2,1-f]purine intermediate
- Ligand : Xantphos (4 mol%)
- Catalyst : Pd(OAc)₂ (2 mol%)
- Base : Cs₂CO₃ (3 eq.)
- Solvent : Toluene/EtOH (4:1)
- Temperature : 100°C
- Time : 24 h
- Yield : 63%
Critical Considerations :
- Excess piperazine derivative (1.5 eq.) minimizes homo-coupling byproducts
- Degassed solvents prevent palladium oxidation
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor technology improves heat transfer and mixing efficiency:
| Parameter | Batch | Flow (Corning AFR) |
|---|---|---|
| Reaction time | 24 h | 45 min |
| Yield | 63% | 78% |
| Pd loading | 2 mol% | 0.5 mol% |
Solvent Recycling
Azeotropic distillation enables >90% recovery of toluene/EtOH mixtures, reducing production costs by 34%.
Analytical Validation
Composite QC Protocol :
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, 0.1% TFA/MeCN gradient | Purity ≥98.5% |
| HRMS | ESI+, m/z calc. 479.2451 [M+H]⁺ | Δ ≤3 ppm |
| ¹³C NMR | DMSO-d₆, 125 MHz | 21 distinct carbons |
Stability Data :
| Condition | Degradation |
|---|---|
| 40°C/75% RH, 4 weeks | <0.5% impurities |
| Photolytic (ICH Q1B) | No decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
